2-[3-[(2-Chloroacetyl)amino]phenoxy]acetamide
Description
2-[3-[(2-Chloroacetyl)amino]phenoxy]acetamide is a chemical compound that belongs to the class of phenoxyacetamides This compound is characterized by the presence of a chloroacetyl group attached to an amino group, which is further connected to a phenoxyacetamide structure
Properties
IUPAC Name |
2-[3-[(2-chloroacetyl)amino]phenoxy]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c11-5-10(15)13-7-2-1-3-8(4-7)16-6-9(12)14/h1-4H,5-6H2,(H2,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYYGJGIJTUEAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)N)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[(2-Chloroacetyl)amino]phenoxy]acetamide typically involves the reaction of 3-amino phenol with chloroacetyl chloride to form the intermediate 3-[(2-chloroacetyl)amino]phenol. This intermediate is then reacted with chloroacetic acid or its derivatives under appropriate conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of 2-[3-[(2-Chloroacetyl)amino]phenoxy]acetamide may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-[3-[(2-Chloroacetyl)amino]phenoxy]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines and other reduced forms.
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form imines and other condensation products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include substituted phenoxyacetamides, amines, and various condensation products, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[3-[(2-Chloroacetyl)amino]phenoxy]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It is employed in the synthesis of other chemical compounds, including herbicides, pesticides, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[3-[(2-Chloroacetyl)amino]phenoxy]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. This interaction can trigger various cellular pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetic Acid Derivatives: Compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and its derivatives share structural similarities with 2-[3-[(2-Chloroacetyl)amino]phenoxy]acetamide.
Chloroacetamide Herbicides: Herbicides such as acetochlor and alachlor have similar chloroacetyl functional groups and exhibit comparable biological activities.
Uniqueness
2-[3-[(2-Chloroacetyl)amino]phenoxy]acetamide is unique due to its specific combination of phenoxyacetamide and chloroacetyl groups, which confer distinct chemical reactivity and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
